molecular formula C7Br4O4S B1345572 Tetrabromo-2-sulfobenzoic acid cyclic anhydride CAS No. 68460-01-5

Tetrabromo-2-sulfobenzoic acid cyclic anhydride

Cat. No.: B1345572
CAS No.: 68460-01-5
M. Wt: 499.76 g/mol
InChI Key: QPGYGIVRJIICGZ-UHFFFAOYSA-N
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Description

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of bromine atoms and a benzoxathiol ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride typically involves the bromination of 3H-2,1-benzoxathiol-3-one, 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the benzoxathiol ring. Common reagents used in this process include bromine or bromine-containing compounds, and the reaction is often conducted in an organic solvent such as chloroform or carbon tetrachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully monitored and controlled to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrabromo-2-sulfobenzoic acid cyclic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce less brominated benzoxathiol compounds.

Scientific Research Applications

Tetrabromo-2-sulfobenzoic acid cyclic anhydride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrabromo-2-sulfobenzoic acid cyclic anhydride involves its interaction with specific molecular targets. The bromine atoms and the benzoxathiol ring play a crucial role in its reactivity and binding to target molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrachloro-, 1,1-dioxide: Similar structure but with chlorine atoms instead of bromine.

    Tetrabromophenol Blue: Contains a similar benzoxathiol ring but with different substituents.

Uniqueness

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is unique due to the presence of four bromine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other benzoxathiol derivatives and allows for specific applications in various fields.

Biological Activity

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a polyhalogenated aromatic compound notable for its unique chemical structure, which includes four bromine substituents. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C7H2Br4O4S. Its structure consists of a benzene ring substituted with four bromine atoms and a sulfonic acid moiety, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)0.19 µg/mL
Vancomycin-resistant Enterococcus faecium (VRE)1.56 µg/mL

Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. The bromine atoms in the structure are believed to play a critical role in enhancing its cytotoxic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis.
  • Nucleophilic Substitution : The presence of bromine allows for nucleophilic substitution reactions that can modify target proteins or nucleic acids.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted by Goker et al. evaluated the efficacy of this compound against MRSA and VRE. The results demonstrated that the compound exhibited potent antibacterial properties, outperforming traditional antibiotics at lower concentrations.
  • Investigation of Anticancer Effects : Research published in "Biochemistry" highlighted the compound's ability to induce apoptosis in human cancer cell lines through ROS generation and mitochondrial dysfunction . This study provides a foundation for further exploration into its use as an anticancer agent.
  • Mechanistic Insights : A detailed analysis revealed that this compound interacts with specific protein targets, leading to altered cellular signaling pathways associated with growth and survival .

Properties

IUPAC Name

4,5,6,7-tetrabromo-1,1-dioxo-2,1λ6-benzoxathiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Br4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGYGIVRJIICGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)S(=O)(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Br4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9071557
Record name 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide
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Molecular Weight

499.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68460-01-5
Record name 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68460-01-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide
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Record name 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide
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